Sea5ekp5LY

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

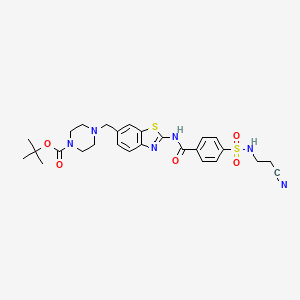

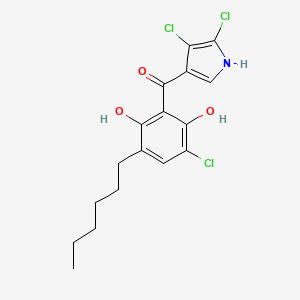

AK3287 is a small-molecule compound primarily used in the study of fibrotic, inflammatory, and autoimmune diseases . It has shown significant efficacy in improving the appearance of scars and reducing the formation of hypertrophic scars . The compound has a molecular weight of 389.33 and a chemical formula of C₁₈H₁₄F₃N₅O₂ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AK3287 involves several steps, including the use of absorption enhancers, oil-phase substances, emulsifiers, preservatives, and water . The specific synthetic routes and reaction conditions are proprietary and detailed in patent documents .

Industrial Production Methods

Industrial production methods for AK3287 typically involve large-scale synthesis using the same components as in laboratory preparation. The compound is then purified to achieve a high level of purity, typically around 98.82% .

Chemical Reactions Analysis

Types of Reactions

AK3287 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions

Common reagents used in the reactions involving AK3287 include dimethyl sulfoxide (DMSO), which significantly impacts the solubility of the product . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions are derivatives of AK3287 that retain its core structure but have enhanced properties for specific applications .

Scientific Research Applications

AK3287 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Its primary applications include:

Fibrotic Diseases: AK3287 is used to study and treat various fibrotic conditions, including liver fibrosis, lung fibrosis, and skin fibrosis.

Inflammatory Diseases: The compound is also used in research related to inflammatory diseases, helping to understand the underlying mechanisms and develop new treatments.

Autoimmune Diseases: AK3287 has shown promise in the study of autoimmune diseases, providing insights into potential therapeutic approaches.

Mechanism of Action

AK3287 exerts its effects by targeting specific molecular pathways involved in fibrosis and inflammation . It reduces the relative density of transforming growth factor-beta (TGF-β) and type I collagen in the skin, which are key factors in the development of fibrotic and hypertrophic scars . The compound’s mechanism of action involves inhibiting the signaling pathways that lead to excessive collagen production and tissue fibrosis .

Comparison with Similar Compounds

Similar Compounds

Pirfenidone: A broad-spectrum anti-fibrotic molecule used in the treatment of idiopathic pulmonary fibrosis.

Nintedanib: Another anti-fibrotic agent used for similar indications as pirfenidone.

Uniqueness of AK3287

AK3287 is unique in its specific application for hypertrophic scars and its innovative topical cream formulation . Unlike other anti-fibrotic agents, AK3287 is designed to be applied directly to the skin, providing localized treatment with minimal systemic side effects .

Properties

CAS No. |

1590403-33-0 |

|---|---|

Molecular Formula |

C18H14F3N5O2 |

Molecular Weight |

389.3 g/mol |

IUPAC Name |

1-methyl-7-(1-methylpyrazol-4-yl)-5-[4-(trifluoromethoxy)phenyl]imidazo[4,5-c]pyridin-4-one |

InChI |

InChI=1S/C18H14F3N5O2/c1-24-10-22-15-16(24)14(11-7-23-25(2)8-11)9-26(17(15)27)12-3-5-13(6-4-12)28-18(19,20)21/h3-10H,1-2H3 |

InChI Key |

ZJBCIWSBSPECFD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CN(C(=O)C3=C2N(C=N3)C)C4=CC=C(C=C4)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)

![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)